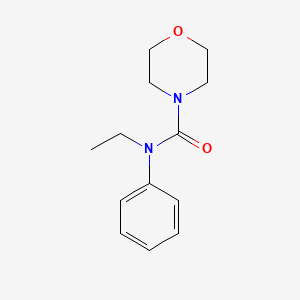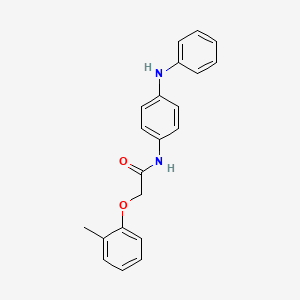![molecular formula C15H14N2S2 B5534482 4-(isopropylthio)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5534482.png)
4-(isopropylthio)-5-phenylthieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives often involves multi-step reactions starting from simple precursors. One common approach for synthesizing pyrimidine derivatives, including those with the thieno[2,3-d] backbone, is through the reaction of amino-substituted thiophenes with various isothiocyanates or other suitable electrophiles under controlled conditions to yield thiourea derivatives, which can then undergo further cyclization and modification reactions to achieve the desired thienopyrimidine structures (Önal et al., 2009).
Molecular Structure Analysis
The molecular structure of 4-(isopropylthio)-5-phenylthieno[2,3-d]pyrimidine and related compounds can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry, along with X-ray crystallography for solid-state analysis. These methods provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions within the compound. For instance, crystal structure analysis reveals that molecules of this class often assume planar conformations, which is significant for their reactivity and interaction with biological targets (Yang et al., 2014).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidine derivatives, including 4-(isopropylthio)-5-phenylthieno[2,3-d]pyrimidine, undergo various chemical reactions based on their functional groups. They can participate in nucleophilic substitution reactions, cyclization reactions, and can be functionalized further through reactions with electrophiles or nucleophiles. Their reactivity is influenced by the electronic properties of the thiophene and pyrimidine rings, as well as the substituents attached to these rings.
Physical Properties Analysis
The physical properties of thienopyrimidine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation and material science. These properties depend on the molecular structure, particularly the nature and position of substituents on the thienopyrimidine core. The introduction of specific functional groups can be used to tailor the physical properties of these compounds for specific applications.
Chemical Properties Analysis
The chemical properties of 4-(isopropylthio)-5-phenylthieno[2,3-d]pyrimidine derivatives, such as acidity, basicity, and reactivity towards various reagents, are defined by their molecular structure. The presence of the pyrimidine ring imparts certain acidic characteristics, while the thiophene ring and substituents like the isopropylthio group influence the compound's electron density and reactivity patterns. These chemical properties are essential for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent.
For further reading and a deeper understanding of 4-(isopropylthio)-5-phenylthieno[2,3-d]pyrimidine and related compounds, including their synthesis, molecular structure, and properties, the following references provide a comprehensive overview: (Önal et al., 2009), (Yang et al., 2014).
Mécanisme D'action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Safety and Hazards
While specific safety and hazard information for “4-(isopropylthio)-5-phenylthieno[2,3-d]pyrimidine” is not available in the search results, it’s important to note that proper safety precautions should be taken during the production, storage, transportation, and usage of pyrimidine derivatives to prevent contact, inhalation, and fire hazards .
Orientations Futures
Propriétés
IUPAC Name |
5-phenyl-4-propan-2-ylsulfanylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2/c1-10(2)19-15-13-12(11-6-4-3-5-7-11)8-18-14(13)16-9-17-15/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXHLPKVTLSFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=NC2=C1C(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopropylthio)-5-phenylthieno[2,3-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,7aR*)-5-methyl-2-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5534406.png)

![6-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5534418.png)
![4-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5534439.png)
![4-(1H-imidazol-2-yl)-1-[4-(3-piperidinylmethyl)benzoyl]piperidine dihydrochloride](/img/structure/B5534444.png)
![2-(4-tert-butylphenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5534455.png)
![4-[3-(benzyloxy)propyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5534461.png)
![3-methyl-5-[(2,3,6-trichlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5534474.png)





![3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B5534521.png)